Sodium acetate anhydrous is a chemical compound with the formula and is classified under the category of organic salts. This compound is known for its role as a buffering agent and electrolyte replenisher in various scientific and medical applications. It is recognized for meeting the standards set by the United States Pharmacopeia, ensuring its quality and purity for use in pharmaceutical formulations.
Sodium acetate anhydrous is derived from acetic acid and sodium hydroxide through a neutralization reaction. It is classified as a food additive (INS No. 262(i)) and is also used in laboratory settings as a reagent. The compound is available in various grades, including those that meet the specifications of the United States Pharmacopeia and the Food Chemicals Codex, indicating compliance with rigorous safety and quality standards .
Sodium acetate can be synthesized through several methods, including:
The synthesis typically requires controlled conditions to ensure complete reaction and purity of the product. The final product is often crystallized from aqueous solution to obtain sodium acetate in its anhydrous form.
Sodium acetate can participate in various chemical reactions, including:
The buffering capacity of sodium acetate is particularly useful in biological systems where maintaining pH is crucial.
Sodium acetate acts primarily as a buffering agent in biological systems. When dissolved in water, it dissociates into sodium ions and acetate ions. The acetate ions can react with hydrogen ions (), thereby reducing acidity:
This equilibrium helps stabilize pH levels in various applications, including laboratory experiments and medical treatments.
Sodium acetate anhydrous has a wide range of applications, including:
Sodium acetate anhydrous (C₂H₃NaO₂, CAS 127-09-3) is the water-free form of sodium acetate distinguished by its white crystalline powder appearance and high solubility in water (246 g/L at 20°C). Its molecular structure consists of sodium ions (Na⁺) and acetate ions (CH₃COO⁻) arranged in a crystalline lattice that confers stability and predictable reactivity in pharmaceutical systems. The anhydrous nature of this compound is chemically significant, as it contains no water of crystallization, unlike its trihydrate counterpart (CH₃COONa·3H₂O). This absence of water molecules enables superior stability in moisture-sensitive formulations and provides higher effective concentration of the active compound per unit mass [5] [8].
The compound exhibits characteristic physicochemical properties essential for its pharmaceutical functions. It demonstrates an alkaline pH range (8.5–9.9 for a 246 g/L solution at 25°C) attributable to the hydrolysis of acetate ions in aqueous systems. This alkalinity contributes to its buffering capacity when paired with acetic acid, typically effective within the pH range of 3.6–5.6—a critical window for many biological and pharmaceutical processes. Thermal analysis reveals a melting point exceeding 300°C (with decomposition) and an autoignition temperature of approximately 1112°F (≈600°C), properties relevant to manufacturing processes involving heat sterilization or lyophilization [2] [6] [10].
Table 1: Key Physicochemical Properties of Sodium Acetate Anhydrous USP
Property | Specification | Analytical Method Reference |
---|---|---|
Molecular Formula | C₂H₃NaO₂ | [1] [2] |
Molecular Weight | 82.03 g/mol | [8] |
Appearance | White crystalline powder | [3] [5] |
Solubility (20°C) | 246 g/L (water) | [6] |
pH (246 g/L solution) | 8.5–9.9 | [6] |
Melting Point | >300°C (decomposition) | [2] [6] |
pKa (acetic acid) | 4.76 | [2] [6] |
Autoignition Temperature | 1112°F | [2] [6] |
The anhydrous form's purity profile meets stringent pharmaceutical requirements, with USP specifications requiring an assay value between 99.0–101.0% on a dried basis. Impurity limits are meticulously controlled, including insoluble matter (≤0.05%), chloride (≤0.035%), sulfate (≤0.005%), heavy metals (≤10 ppm), and loss on drying at 120°C (≤1.0%). These parameters ensure batch-to-batch consistency critical for pharmaceutical manufacturing where impurities could compromise drug stability or patient safety. The compound's structural integrity is confirmed through multiple identification tests including infrared spectroscopy and ion verification tests specified in USP monographs [6] [8] [10].
The establishment of United States Pharmacopeia standards for sodium acetate anhydrous reflects an evolving scientific understanding of pharmaceutical quality requirements. Early pharmacopeial references to sodium acetate were relatively rudimentary, focusing primarily on gross compositional requirements rather than nuanced performance characteristics. The recognition of sodium acetate as an essential pharmaceutical compound emerged alongside advances in parenteral therapy during the mid-20th century, when the need for standardized electrolyte replenishers and pH-stabilizing agents became clinically evident [9].
A transformative development occurred with the formalization of reference standards specifically for sodium acetate. The USP introduced Certified Reference Materials (CRMs) traceable to primary standards like USP 1613407, providing pharmaceutical manufacturers with benchmark materials for quality control testing. These reference standards enabled consistent application of compendial methods across the industry, allowing accurate determination of identity, assay, impurities, and performance characteristics. The current USP reference standard for sodium acetate (Catalog #1613407) serves as the official comparator for compendial testing, ensuring analytical harmony throughout global pharmaceutical supply chains [2] [4] [9].
Modern USP standards incorporate increasingly sophisticated analytical methodologies. Earlier versions relied primarily on wet chemistry techniques (e.g., titration for assay, precipitation tests for impurities), while contemporary monographs integrate instrumental methods including high-performance liquid chromatography (HPLC), atomic absorption spectroscopy for heavy metals, and advanced spectrophotometric techniques. This evolution has enhanced detection sensitivity for impurities while improving testing efficiency. The introduction of Certified Reference Materials produced under ISO 17034 and ISO/IEC 17025 quality systems represents the current state of standardization, providing multi-traceability to USP, EP (European Pharmacopoeia), and BP (British Pharmacopoeia) primary standards where available [9].
Table 2: Evolution of USP Standardization for Sodium Acetate Anhydrous
Timeframe | Standardization Focus | Quality Advancement |
---|---|---|
Pre-1970s | Basic identity and purity | Titrimetric assay; Limit tests for chlorides and sulfates |
1980s–1990s | Impurity profiling | Introduction of heavy metals testing; Loss on drying specifications |
2000s–Present | Advanced characterization | Harmonized testing with EP/BP; Elemental impurities (USP 232); ISO-certified reference materials |
The harmonization of pharmacopeial standards represents another significant milestone. Collaborative efforts between USP, EP, and JP (Japanese Pharmacopoeia) have progressively aligned testing methodologies and acceptance criteria for sodium acetate anhydrous. This harmonization reduces redundant testing for global pharmaceutical manufacturers and strengthens quality assurance across international markets. Current USP monographs for sodium acetate anhydrous incorporate these harmonized approaches, particularly regarding impurity limits and identification methodologies [9] [10].
Compliance with USP-NF (National Formulary) monographs carries substantial regulatory weight in pharmaceutical manufacturing and quality assurance systems. For sodium acetate anhydrous, the "Meets USP testing specifications" designation signifies adherence to federally recognized standards under Section 501(b) of the Federal Food, Drug, and Cosmetic Act. This compliance is not merely advisory but constitutes a regulatory requirement for drug products marketed in the United States, where USP-NF standards are legally recognized as authoritative for strength, quality, purity, packaging, and labeling [3] [7] [10].
The regulatory implications extend throughout the pharmaceutical supply chain. Manufacturers of active pharmaceutical ingredients (APIs) utilize USP-grade sodium acetate anhydrous in synthesis processes where controlled pH and ionic strength are critical to reaction kinetics and purity profiles. For finished dosage forms, USP compliance ensures the excipient performs consistently as a buffering agent in parenteral solutions (intravenous fluids, dialysis solutions), ophthalmic preparations, and oral rehydration products. Regulatory authorities including the FDA require comprehensive documentation proving compendial compliance through Certificate of Analysis (COA) data demonstrating conformity to all monograph specifications [5] [7] [10].
Table 3: Global Pharmacopeial Specifications for Sodium Acetate Anhydrous
Test Parameter | USP-NF | European Pharm. (EP) | Japanese Pharm. (JP) | Test Method Significance |
---|---|---|---|---|
Assay (dried basis) | 99.0–101.0% | 99.0–101.0% | 99.0–101.0% | Ensures correct active substance concentration |
Identification | Passes test | Passes test | Passes test | Confirms chemical identity |
pH (5% solution) | 7.5–9.2 | 7.5–9.2 | 7.5–9.2 | Verifies correct ionization state |
Loss on Drying | ≤1.0% (120°C) | ≤1.0% (120°C) | ≤2.0% (120°C) | Controls moisture content |
Chloride | ≤0.035% | ≤200 ppm | ≤0.071% | Prevents electrolyte imbalance |
Sulfate | ≤0.005% | ≤300 ppm | ≤0.024% | Reduces precipitation risk |
Heavy Metals | ≤10 ppm | ≤10 ppm | ≤10 ppm | Minimizes toxic element exposure |
Manufacturing under current Good Manufacturing Practices (cGMP) is an inseparable aspect of USP compliance. Facilities producing pharmaceutical-grade sodium acetate anhydrous must adhere to 21 CFR part 211 regulations, encompassing facility design, equipment qualification, process validation, and quality control testing. Documentation requirements include comprehensive batch records, analytical method validation reports, and stability studies confirming the material maintains compendial specifications throughout its shelf life under recommended storage conditions (typically room temperature, protected from moisture). The integration of elemental impurity testing per USP general chapters <232> and <233> further reinforces product safety by controlling potentially toxic elements like cadmium, lead, and arsenic at scientifically justified limits [1] [7] [10].
The global pharmaceutical supply chain relies on USP compliance as a unifying quality benchmark. International regulatory bodies recognize USP standards through mutual recognition agreements, enabling sodium acetate anhydrous meeting USP-NF specifications to facilitate market authorization in multiple jurisdictions. This global regulatory alignment significantly streamlines pharmaceutical development and manufacturing operations while maintaining the highest quality thresholds for critical excipients [3] [7].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2